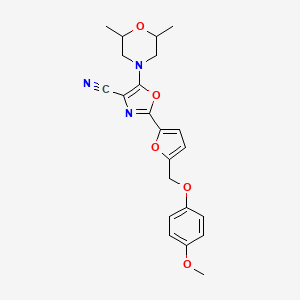
5-(2,6-Dimethylmorpholino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Dimethylmorpholino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(2,6-Dimethylmorpholino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H28N4O4, with a molecular weight of approximately 432.50 g/mol. The structure features a morpholino group, a furan moiety, and an oxazole ring, which are critical for its biological activity.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 432.50 g/mol |
| LogP (Partition Coefficient) | 2.652 |
| Water Solubility (LogSw) | -2.72 |
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly through the inhibition of tubulin polymerization. This mechanism disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent . It appears to modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Properties
Preliminary studies suggest potential neuroprotective effects , possibly through the modulation of oxidative stress pathways and neuroinflammation. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study 1: Anticancer Efficacy
A study published in Cancer Letters evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 0.5 to 1.5 µM for different cell lines .
Study 2: Inflammation Modulation
In a model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups .
Study 3: Neuroprotection Assessment
A recent study investigated the neuroprotective effects of the compound in a rat model of ischemic stroke. Treatment with the compound resulted in reduced infarct size and improved neurological scores, suggesting potential therapeutic benefits for stroke patients .
Propiedades
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-14-11-25(12-15(2)28-14)22-19(10-23)24-21(30-22)20-9-8-18(29-20)13-27-17-6-4-16(26-3)5-7-17/h4-9,14-15H,11-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZLLCBBLFGUQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













